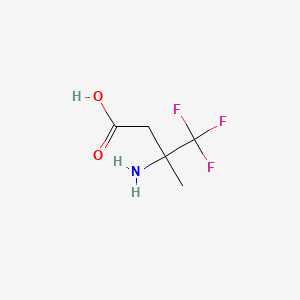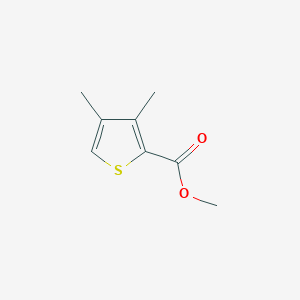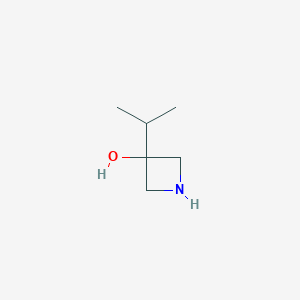
4-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE is a chemical compound with the molecular formula C14H23N3O and a molecular weight of 249.36 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an isopropoxy group and a piperidine ring attached to a pyridine core .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions using isopropyl alcohol and a suitable leaving group.
Attachment of the Piperidine Ring: The piperidine ring can be attached through reductive amination or other suitable methods.
Industrial Production Methods
large-scale synthesis would typically involve optimization of the above synthetic routes to improve yield and purity .
化学反応の分析
Types of Reactions
4-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce various amine derivatives .
科学的研究の応用
4-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
作用機序
The mechanism of action of 4-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The isopropoxy group and piperidine ring may play crucial roles in binding to these targets and modulating their activity .
類似化合物との比較
Similar Compounds
4-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-OL: Similar structure but with a hydroxyl group instead of an amine.
4-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-CARBONITRILE: Contains a nitrile group instead of an amine.
Uniqueness
4-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C14H23N3O |
|---|---|
分子量 |
249.35 g/mol |
IUPAC名 |
6-(1-methylpiperidin-4-yl)-4-propan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C14H23N3O/c1-10(2)18-14-8-13(16-9-12(14)15)11-4-6-17(3)7-5-11/h8-11H,4-7,15H2,1-3H3 |
InChIキー |
DFONSRBKCLQCSF-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC(=NC=C1N)C2CCN(CC2)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Acetyl-4-hydroxy-3-[1-[(4-hydroxy-3-nitrophenyl)amino]ethylidene]-2H-pyran-2,6(3H)-dione](/img/structure/B8724084.png)

![N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine](/img/structure/B8724112.png)


![4-Methyl-1-oxaspiro[5.5]undecane](/img/structure/B8724129.png)








